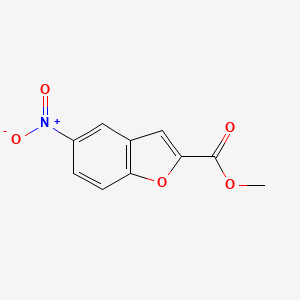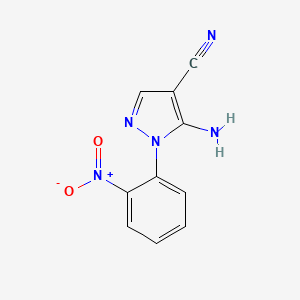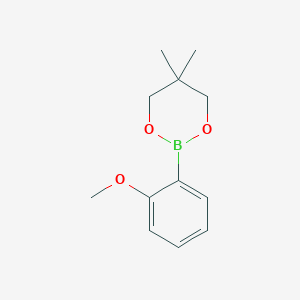![molecular formula C9H8N6O B1340283 7-アミノ-2-メチルピリド[3,4-e][1,2,4]トリアゾロ[1,5-a]ピリミジン-6(7H)-オン CAS No. 924834-86-6](/img/structure/B1340283.png)
7-アミノ-2-メチルピリド[3,4-e][1,2,4]トリアゾロ[1,5-a]ピリミジン-6(7H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as 7-APT, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. 7-APT is a pyrido-triazole derivative and has been shown to have a range of properties and potential uses in the laboratory.
科学的研究の応用
CDK2阻害による癌治療
この化合物は、CDK2(サイクリン依存性キナーゼ2)の潜在的な阻害剤であることが判明しました . CDK2は細胞周期調節において重要な役割を果たすタンパク質キナーゼであり、その阻害は癌治療のための魅力的な標的です . 新規CDK2標的化化合物として、特権的なピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格を特徴とする新規な低分子セットが設計および合成されました .
細胞毒性活性
ほとんどの化合物は、MCF-7およびHCT-116に対してそれぞれIC 50範囲(45〜97 nM)および(6〜99 nM)で優れた細胞毒性活性を示し、ソラフェニブ(それぞれIC 50:144、176、および19 nM)と比較して、HepG-2に対して中等度の活性(IC 50範囲:48〜90 nM)を示しました . これは、これらの化合物が新しい抗癌剤の開発に使用できることを示唆しています。
微小管活性化合物
この化合物は、ヒトアフリカトリパノソーマ症を治療するための潜在的な候補として研究されています . その微小管活性特性が調査されています 。これは、寄生虫の細胞の正常な機能を破壊し、その死につながる可能性があります。
新規化合物の合成
この化合物は、新規化合物の合成に使用できます . これらの新規化合物は、科学研究のさまざまな分野で独自の特性と用途を持つ可能性があります。
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell growth and proliferation . The downstream effects of this action can lead to apoptosis or programmed cell death .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action, based on similar compounds, is the significant inhibition of cell growth in various cell lines. For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This leads to alterations in cell cycle progression and the induction of apoptosis within cells .
生化学分析
Biochemical Properties
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . By binding to the active site of CDK2, 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one prevents the phosphorylation of key substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Cellular Effects
The effects of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to disrupt cell signaling pathways, leading to altered gene expression and metabolic changes . Specifically, it affects the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. By inhibiting this pathway, 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one reduces cell proliferation and promotes apoptosis .
Molecular Mechanism
At the molecular level, 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, forming stable complexes that inhibit their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in animal models have been found to be dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug-drug interactions of this compound.
Transport and Distribution
Within cells and tissues, 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Additionally, its distribution can be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also translocate to the nucleus, where it modulates gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its subcellular localization and activity .
特性
IUPAC Name |
11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDJNCCBTUMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


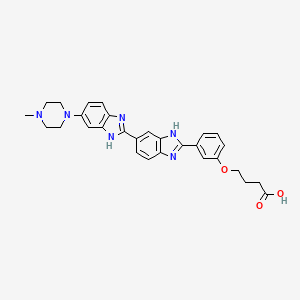


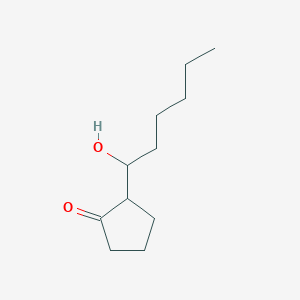
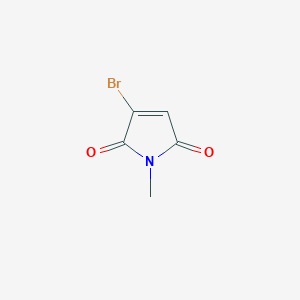

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
